N-(2-(furan-2-yl)-2-thiomorpholinoethyl)pyridine-3-sulfonamide
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Overview
Description
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)pyridine-3-sulfonamide is a complex organic compound featuring a furan ring, a thiomorpholine moiety, and a pyridine sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)pyridine-3-sulfonamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Furan-2-yl Intermediate: Starting with furan, a suitable functional group is introduced at the 2-position, often through halogenation followed by substitution reactions.
Thiomorpholine Introduction: The furan intermediate is then reacted with thiomorpholine under conditions that facilitate nucleophilic substitution, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Pyridine-3-sulfonamide Coupling: The final step involves coupling the thiomorpholinoethyl intermediate with pyridine-3-sulfonyl chloride. This reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation, leading to the formation of furan-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine under strong reducing conditions.
Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(furan-2-yl)-2-thiomorpholinoethyl)pyridine-3-sulfonamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors due to its sulfonamide group, which is known to interact with biological targets. It can be used in the design of enzyme inhibitors or as a ligand in receptor studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics provided by the furan and thiomorpholine moieties.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The furan ring may interact with hydrophobic pockets within proteins, while the thiomorpholine moiety can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)ethyl)pyridine-3-sulfonamide: Lacks the thiomorpholine moiety, which may reduce its solubility and bioavailability.
N-(2-(thiomorpholinoethyl)pyridine-3-sulfonamide: Lacks the furan ring, potentially altering its interaction with biological targets.
N-(2-(furan-2-yl)-2-morpholinoethyl)pyridine-3-sulfonamide: Contains a morpholine ring instead of thiomorpholine, which may affect its chemical reactivity and biological activity.
Uniqueness
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)pyridine-3-sulfonamide is unique due to the combination of its furan ring, thiomorpholine moiety, and pyridine sulfonamide group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)pyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound features a furan moiety, a thiomorpholine group, and a pyridine sulfonamide structure, which may contribute to its pharmacological properties.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that sulfonamide derivatives possess significant antibacterial properties. The presence of the pyridine and sulfonamide groups enhances their efficacy against a range of bacterial strains.
- Anticancer Properties : Some derivatives of sulfonamides have demonstrated potential in inhibiting cancer cell proliferation. The mechanism may involve interference with folate metabolism, crucial for DNA synthesis in rapidly dividing cells.
- Protein Kinase Inhibition : Recent investigations suggest that compounds similar to this compound act as inhibitors of specific protein kinases, which are pivotal in various signaling pathways related to cell growth and survival.
Data Table: Summary of Biological Activities
1. Antimicrobial Activity
A study evaluating the antimicrobial effects of various sulfonamides, including derivatives similar to this compound, reported significant inhibition of bacterial growth. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating high potency against pathogens such as Staphylococcus aureus and Escherichia coli.
2. Anticancer Activity
In vitro assays on human cancer cell lines demonstrated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways. This was particularly noted in breast and prostate cancer models, where cell viability decreased significantly upon treatment with the compound.
3. Mechanistic Studies on Protein Kinase Inhibition
Research published in recent patents has detailed the mechanism by which compounds like this compound inhibit protein kinases. These inhibitors were shown to bind competitively at the ATP-binding site, effectively blocking kinase activity and downstream signaling pathways critical for tumor growth.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c19-23(20,13-3-1-5-16-11-13)17-12-14(15-4-2-8-21-15)18-6-9-22-10-7-18/h1-5,8,11,14,17H,6-7,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAUSXLKIDQTGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNS(=O)(=O)C2=CN=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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